molecular formula C10H20N+ B213138 Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- CAS No. 38235-68-6

Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-

Cat. No. B213138
CAS RN: 38235-68-6
M. Wt: 154.27 g/mol
InChI Key: SYJBFPCQIJQYNV-DJLDLDEBSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-” is a chemical compound with the molecular formula C10H19N . It is also known by other names such as cis-Myrtanylamine and Rel-((1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methanamine .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a practical preparative method for [3.1.1]propellane from newly developed 1,5-diiodobicyclo[3.1.1]heptane was described in a paper . This could potentially be adapted for the synthesis of “Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-”.


Molecular Structure Analysis

The molecular weight of this compound is 153.26 g/mol . The InChI representation of its structure is InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m1/s1 . The compound has a complexity of 162 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 153.151749610 g/mol . The Topological Polar Surface Area is 26 Ų . The compound has a Heavy Atom Count of 11 .

Scientific Research Applications

Pharmaceutical Research Applications Norbornane compounds, including derivatives of Bicyclo[3.1.1]heptane-2-methanamine, are pivotal in pharmaceutical research for their unique molecular structure that aids in the study of structure-activity relationships. Their voluminous, bicyclic carbon skeleton and sterically fixed substituent positions make them suitable test molecules. These compounds have found importance not only as medicinally active agents but also as model molecules to explore pharmacological potentials and structural impacts on biological activity (Buchbauer & Pauzenberger, 1991).

Chemical and Structural Studies In chemical research, the study of cycloalkanes including Bicyclo[3.1.1]heptane derivatives has contributed to understanding the mechanisms of aromatization, a process significant in the synthesis of aromatic compounds. Investigations into the aromatization over "nonacidic" platinum-alumina catalysts offer insights into the conversion processes of heptanes and related compounds, revealing the complex interactions leading to skeletal isomerization and dehydrocyclization. These studies highlight the distinct mechanisms compared to traditional chromia-alumina catalysts and their implications for industrial chemistry (Pines & Nogueira, 1981).

Biosynthesis and Excretion Studies The structural similarity of hallucinogenic compounds found in plants to neurotransmitters in the mammalian brain, many of which are methylated analogs of biogenic amine transmitters, has been a focus of neurological and pharmacological research. Studies on the biosynthesis and excretion of these psychotomimetic substances, including methylated derivatives of tryptamine and serotonin, provide valuable insights into the neurological pathways and mechanisms of action of these compounds. Such research is crucial for understanding the psychoactive properties and potential therapeutic applications of these substances (Rosengarten & Friedhoff, 1976).

properties

IUPAC Name

[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJBFPCQIJQYNV-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@@H]([C@H]1C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-

CAS RN

38235-68-6
Record name (-)-cis-Myrtanylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.